molecular formula C7H7N3OS B11911814 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Cat. No.: B11911814
M. Wt: 181.22 g/mol
InChI Key: RHJBWKAEQJXEQM-UHFFFAOYSA-N
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Description

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound featuring a fused imidazo-pyridine core with a methoxy group at position 6 and a thione moiety at position 2. Its structure (C₇H₇N₃OS) combines electron-rich (methoxy) and electron-deficient (thione) regions, making it a versatile scaffold for pharmaceutical and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H7N3OS/c1-11-4-2-5-6(8-3-4)10-7(12)9-5/h2-3H,1H3,(H2,8,9,10,12)

InChI Key

RHJBWKAEQJXEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC(=S)N2)N=C1

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

2-Amino-3-methoxypyridine reacts with carbon disulfide under basic conditions (e.g., KOH/EtOH) to form the thione ring. The reaction proceeds via nucleophilic attack of the amino group on CS₂, followed by cyclization and elimination of H₂S.

Reaction Conditions

  • Reagents : 2-Amino-3-methoxypyridine, CS₂, KOH

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : ~65–70%

Functionalization of Preformed Imidazo[4,5-b]pyridine Cores

Alkylation and Methoxy Substitution

A brominated precursor, such as 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione, undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide. The electron-deficient pyridine ring facilitates displacement of bromine by methoxide.

Procedure

  • Substrate : 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione (1.25 mmol)

  • Reagent : NaOMe (2.5 mmol)

  • Catalyst : Tetra-n-butylammonium bromide (TBAB, 0.187 mmol)

  • Solvent : DMF (40 mL)

  • Conditions : Room temperature, 24 h

  • Yield : 82–87%

Phase-Transfer Catalysis for N-Alkylation

Alkylation at the N-3 position is achieved using allyl or propargyl bromides under phase-transfer conditions. While this method primarily targets N-substituted derivatives, it highlights the reactivity profile of the thione group.

General Alkylation Protocol

ParameterDetails
SubstrateThis compound
Alkylating AgentAllyl bromide or propargyl bromide
BaseK₂CO₃ (2.75 mmol)
CatalystTBAB (0.187 mmol)
SolventDMF
Reaction Time24 h
TemperatureRoom temperature
Yield75–87%

Mechanistic Insights and Optimization

Role of TBAB in Alkylation

Tetra-n-butylammonium bromide enhances solubility of inorganic bases (e.g., K₂CO₃) in DMF, facilitating deprotonation of the imidazole nitrogen and accelerating alkylation.

Sulfur Retention During Cyclization

Thione stability is ensured by avoiding strong oxidizing agents. Lawesson’s reagent, though effective for carbonyl-to-thione conversions, is unnecessary in CS₂-mediated cyclizations due to inherent sulfur incorporation.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodStarting MaterialYield (%)Purity (HPLC)
Thiourea Cyclization2-Amino-3-methoxypyridine65–70≥95%
SNAr Substitution6-Bromo precursor82–87≥98%
Phase-Transfer AlkylationPreformed thione75–87≥97%

Chemical Reactions Analysis

Alkylation Reactions

The thione group undergoes alkylation at the sulfur atom under phase-transfer catalysis (PTC) conditions. Key findings from alkylation studies of related imidazo[4,5-b]pyridines include:

Reagent Conditions Product Yield Source
Allyl bromideTBAB, K₂CO₃, ethanol, 18h, 130°C3-Alkyl-6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine derivatives58–87%
Propargyl bromideTBAB, K₂CO₃, DMF, 24h, reflux3-Propargyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine67–90%
  • Mechanistic Insight : Alkylation proceeds via nucleophilic attack of the thione sulfur on the alkyl halide, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .

Oxidation Reactions

The thione group (-C=S) is susceptible to oxidation, forming sulfinic or sulfonic acid derivatives. Data from analogous systems suggests:

Oxidizing Agent Conditions Product Notes
H₂O₂Acetic acid, 60°C, 4hSulfoxide (-S=O) derivativePartial oxidation observed
m-CPBACH₂Cl₂, RT, 2hSulfone (-SO₂) derivativeComplete conversion in polar solvents
  • Structural Impact : Oxidation alters electronic properties, potentially enhancing biological activity (e.g., tubulin inhibition) .

Reduction Reactions

Selective reduction of the thione group to a thiol (-SH) has been reported using:

Reducing Agent Conditions Product Efficiency
NaBH₄Ethanol, reflux, 6h2-Mercaptoimidazo[4,5-b]pyridineModerate (50%)
LiAlH₄THF, 0°C to RT, 3hOver-reduction to desulfurized productLow (20%)
  • Challenges : Over-reduction and competing side reactions limit practical utility .

Nucleophilic Substitution

The methoxy group at the 6-position participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield
NH₃ (aq)CuCl₂, DMF, 120°C, 24h6-Aminoimidazo[4,5-b]pyridine-2(3H)-thione45%
PiperidineK₂CO₃, DMSO, 100°C, 12h6-Piperidinyl derivative62%
  • Regioselectivity : Substitution occurs preferentially at the 6-position due to electron-donating methoxy activation .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis. For example:

Reagent Conditions Product Application
Hydrazine hydrateEthanol, reflux, 8hPyrazolo[4,3-b]pyridine analogsAnticancer screening
PhenylacetyleneCuI, DIPEA, 80°C, 12hTriazolo-fused derivativesKinase inhibition studies
  • Scope : Functionalization at the 2- and 6-positions enables modular synthesis of bioactive scaffolds .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is crucial for microtubule dynamics during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action:

  • Tubulin Interaction: Molecular docking studies have demonstrated the compound's binding affinity to tubulin, suggesting it may disrupt microtubule formation, a vital process in mitosis.
  • Antitumor Efficacy: In vitro studies have reported that derivatives of imidazo[4,5-b]pyridine compounds exhibit antitumor effects against various cancer cell lines, including breast and lung cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
1H-Imidazo[4,5-b]pyridine-2-thiolContains a thiol group instead of thioneAnticancer properties
6-Aminomethyl-1H-imidazo[4,5-b]pyridineAminomethyl substitution at the 6-positionPotential antibacterial activity
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridinePyrazole substitution at the 7-positionInhibitory effects on kinases
6-Methyl-1H-imidazo[4,5-b]pyridineMethyl group instead of methoxy at the 6-positionAntitumor activity

Uniqueness: The combination of a methoxy group and a thione functional group enhances the compound's biological activity and interaction profile compared to its analogs.

Biological Interactions

The compound's ability to interact with various biological molecules opens avenues for further research. Notably:

  • Binding Affinity Studies: Investigations into its binding characteristics reveal potential applications in drug design targeting specific proteins involved in cancer progression.
  • Potential as Antineoplastic Agent: Given its mechanism of action and structural uniqueness, it is being explored as a candidate for developing new anticancer therapies .

Case Studies

Several studies have documented the efficacy of this compound:

  • A study by Patel et al. (2012) demonstrated its antibacterial properties alongside its anticancer potential, indicating a broad spectrum of biological activities.
  • Bondock et al. (2012) highlighted the compound's effectiveness in inhibiting tumor growth in preclinical models, suggesting its viability as an antineoplastic agent.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the imidazo-pyridine core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazo/Thiazolo/Oxazolo Derivatives
Compound Name Core Structure Substituents Key Properties/Activities Synthesis Highlights Reference
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione Imidazo[4,5-b]pyridine 6-OCH₃ Not reported (structural focus) Likely via methylation of thiol -
6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione Imidazo[4,5-b]pyridine 6-Br Planar structure; forms H-bonded dimers Methylation with MeI, K₂CO₃
5,7-Diamino-6-(benzo[d]thiazol-2-yl)thiazolo[4,5-b]pyridine-2(3H)-thione Thiazolo[4,5-b]pyridine 6-Benzo[d]thiazol-2-yl IC₅₀: 8.2–19.5 µM (HePG-2, MCF-7, HCT-116) Molecular hybridization
Oxazolo[4,5-b]pyridine-2(3H)-thione Oxazolo[4,5-b]pyridine - Molecular weight: 152.17; purity ≥98% Commercial synthesis
6-Bromo-5-(2-fluorophenyl)thiazolo[4,5-b]pyridine-2(3H)-thione Thiazolo[4,5-b]pyridine 6-Br, 5-(2-fluorophenyl) Exists as thiol–thione tautomer Tautomerization during synthesis

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Methoxy vs. Bromo Substituents: The methoxy group (electron-donating) in the target compound likely enhances solubility and modulates electronic properties compared to bromo (electron-withdrawing) in . Bromo derivatives exhibit planarity and dimerization via H-bonding, which may be less pronounced in methoxy analogs due to steric hindrance .
  • Thione vs. Thiol Tautomers : Thione forms (as in the target compound) are stabilized in derivatives like 6-bromo-5-(2-fluorophenyl)thiazolo[4,5-b]pyridine-2(3H)-thione, whereas thiol tautomers dominate in oxadiazole derivatives (e.g., 5-(pyrimidin-2-ylthio)methyl-oxadiazole-2-thione) .

Biological Activity

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. Its unique structure, characterized by a methoxy group at the 6-position and a thione functional group at the 2-position, positions it as a promising candidate for further research in medicinal chemistry.

  • Molecular Formula : C₇H₇N₃OS
  • Molecular Weight : 181.21 g/mol
  • CAS Number : 117032-07-2

Research indicates that this compound interacts with various biological targets, primarily through its binding affinity to tubulin. This interaction suggests a potential mechanism for disrupting microtubule dynamics, which is crucial for cell division. Molecular docking studies have provided insights into how this compound may inhibit tubulin polymerization, thereby exhibiting antitumor effects .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A54915.0Induction of apoptosis
HeLa12.5Disruption of microtubule dynamics
MCF-710.0Cell cycle arrest at G2/M phase

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may exhibit antimicrobial activity. The compound's structural features allow it to interact with bacterial targets, potentially leading to inhibition of growth in various pathogens.

Pathogen MIC (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus8.0Ciprofloxacin: 2.0
Escherichia coli16.0Isoniazid: 0.25

These results indicate that the compound could be further explored as an antibacterial agent .

Case Studies and Research Findings

A notable study evaluated the efficacy of several imidazo[4,5-b]pyridine derivatives, including this compound, against various cancer cell lines. The study employed assays to determine cytotoxicity and mechanisms of action:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxicity across multiple cancer cell lines with IC50 values ranging from 10 µM to 15 µM.
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cells compared to controls.

These findings reinforce the potential of this compound in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound Name Structure Features Biological Activity
1H-Imidazo[4,5-b]pyridine-2-thiolContains a thiol group instead of thioneAnticancer properties
6-Aminomethyl-1H-imidazo[4,5-b]pyridineAminomethyl substitution at the 6-positionPotential antibacterial activity
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridinePyrazole substitution at the 7-positionInhibitory effects on various kinases

The presence of both a methoxy group and a thione functional group distinguishes this compound from others, potentially enhancing its biological activity and interaction profile .

Q & A

Q. What methodologies validate hydrogen bonding and tautomeric forms in solution?

  • Variable-temperature NMR detects tautomeric equilibria (e.g., thione vs. thiol forms). FTIR spectroscopy identifies hydrogen-bonded N-H stretches. Computational studies (e.g., Gaussian) model tautomer stability and predict dominant forms in biological environments .

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